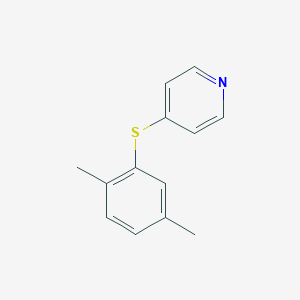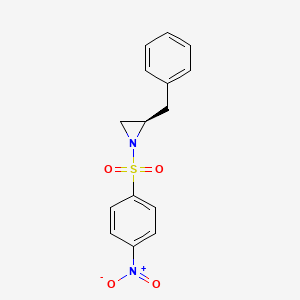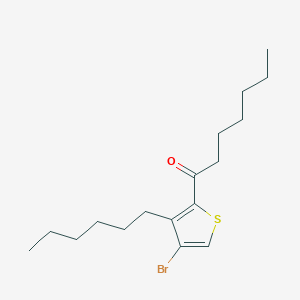methanone CAS No. 648929-20-8](/img/structure/B12604282.png)
[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl](1,3-thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropyloxy group, a difluoromethoxy group, and a thiazolyl methanone moiety
準備方法
The synthesis of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Cyclopropyloxy Group: This step involves the reaction of a suitable precursor with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropyloxy group.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Final Coupling: The final step involves coupling the cyclopropyloxy and difluoromethoxy substituted phenyl ring with the thiazolyl methanone moiety using a coupling reagent such as a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction.
科学的研究の応用
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
類似化合物との比較
3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone can be compared with similar compounds such as:
3-(Cyclopropyloxy)-4-(trifluoromethoxy)phenylmethanone: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
3-(Cyclopropyloxy)-4-(methoxy)phenylmethanone: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions.
3-(Cyclopropyloxy)-4-(chloromethoxy)phenylmethanone: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
The uniqueness of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
648929-20-8 |
|---|---|
分子式 |
C14H11F2NO3S |
分子量 |
311.31 g/mol |
IUPAC名 |
[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-(1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)20-10-4-1-8(7-11(10)19-9-2-3-9)12(18)13-17-5-6-21-13/h1,4-7,9,14H,2-3H2 |
InChIキー |
IYZPWGMIISJDTP-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)C3=NC=CS3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
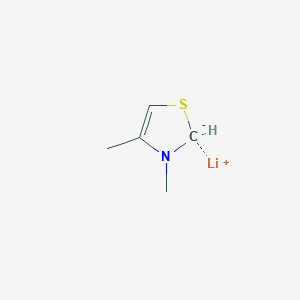
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
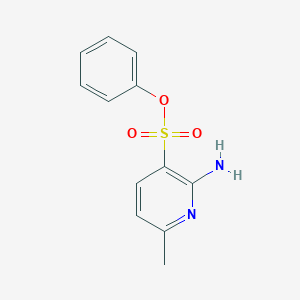
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
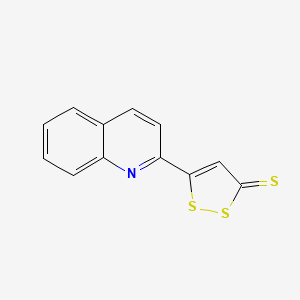
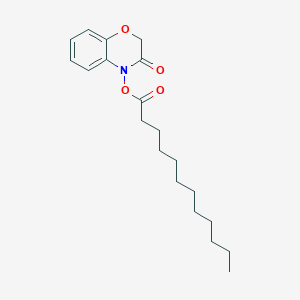
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
